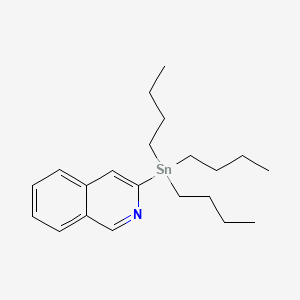

3-(Tributylstannyl)isoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

tributyl(isoquinolin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYYOIXYXRKVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296230 | |

| Record name | Isoquinoline, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166114-73-4 | |

| Record name | Isoquinoline, 3-(tributylstannyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166114-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3 Tributylstannyl Isoquinoline and Analogous Organostannyl Isoquinoline Derivatives

Direct Stannylation Approaches to Isoquinoline (B145761) Systems

Direct stannylation methods offer a straightforward route to organostannyl isoquinolines by direct introduction of the stannyl (B1234572) moiety onto a pre-formed isoquinoline core.

Palladium-Catalyzed Stannylation of Halogenated Isoquinolines

A prominent and widely utilized method for the synthesis of 3-(tributylstannyl)isoquinoline involves the palladium-catalyzed Stille coupling reaction between a halogenated isoquinoline and a distannane reagent. This approach is particularly effective for the stannylation of iodo- and bromo-substituted isoquinolines. nih.gov

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a distannane, most commonly hexamethylditin or hexa-n-butylditin. nih.gov The choice of solvent, temperature, and ligands can significantly influence the reaction efficiency and yield. For instance, the stannylation of 3-bromoisoquinoline (B184082) with hexamethylditin can be carried out in toluene (B28343) at elevated temperatures in the presence of a palladium catalyst and lithium chloride. nih.gov

Table 1: Palladium-Catalyzed Stannylation of Halogenated Isoquinolines

| Halogenated Isoquinoline | Stannylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3-Bromoisoquinoline | Hexamethylditin | Pd(PPh₃)₄, LiCl | Toluene, 105 °C, 1 h | 3-(Trimethylstannyl)isoquinoline | 88 | nih.gov |

| 1,3-Dichloroisoquinoline | Red Phosphorus, HI | - | Acetic Acid, reflux | 3-Chloroisoquinoline | 57-65 | thieme-connect.de |

This table showcases representative examples of palladium-catalyzed stannylation reactions of halogenated isoquinolines, highlighting the versatility of this method.

The mild reaction conditions and tolerance of various functional groups make this a preferred method for the synthesis of complex isoquinoline derivatives. nih.gov

Hydrostannylation and Related Addition Reactions on Isoquinoline Precursors

Hydrostannylation, the addition of a tin hydride across a carbon-carbon multiple bond, presents an alternative direct route to stannylated isoquinolines. This method is particularly applicable to isoquinoline precursors containing alkynyl or allenyl functionalities. Molybdenum-catalyzed hydrostannation of propargylic amino alcohols has been shown to produce functionalized vinyl stannanes, which can serve as intermediates for the synthesis of various heterocycles. researchgate.net

While direct hydrostannylation of the isoquinoline ring itself is less common, the hydrostannylation of appropriately substituted precursors followed by cyclization can be a viable strategy. For instance, the hydrostannylation of an α,β-unsaturated imine generated in situ can lead to the formation of a stannylated intermediate that subsequently cyclizes to form a substituted quinoline (B57606). rsc.org A similar strategy could potentially be adapted for isoquinoline synthesis.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the construction of the isoquinoline ring from precursors that are already functionalized for subsequent stannylation or that can be readily converted to a stannylated derivative.

Preparation of Isoquinoline Scaffolds for Subsequent Stannylation

Numerous methods exist for the construction of the isoquinoline ring system, which can then be subjected to stannylation. beilstein-journals.orguop.edu.pk The Bischler-Napieralski and Pictet-Spengler reactions are classical examples of isoquinoline synthesis. More contemporary methods often utilize transition-metal catalysis. For instance, palladium-catalyzed α-arylation of ketones followed by cyclization provides a versatile route to a variety of substituted isoquinolines. acs.orgscience.gov

Once the desired isoquinoline scaffold is assembled, if it does not already contain a suitable handle for stannylation, a halogen atom can be introduced, typically at the C-1 or C-3 position, setting the stage for a subsequent palladium-catalyzed stannylation as described in section 2.1.1.

Ligand-Enabled Approaches to Regioselective Stannylation

The regioselectivity of stannylation reactions can be controlled through the use of specific ligands. In the context of palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can influence the site of stannylation. Furthermore, directing groups on the isoquinoline substrate can guide the stannyl moiety to a specific position.

While direct ligand-enabled regioselective stannylation of the isoquinoline core is an area of ongoing research, the principles of directed metalation can be applied. For example, regioselective direct ring metalation of isoquinolines at the C-1 position can be achieved using sterically hindered amide bases. beilstein-journals.org The resulting metalated intermediate can then be quenched with a tin electrophile to afford the 1-stannylated isoquinoline. This approach offers a powerful tool for achieving regiocontrol in the synthesis of organostannyl isoquinolines.

Reactivity and Synthetic Transformations of 3 Tributylstannyl Isoquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Stille coupling, which utilizes organostannanes like 3-(tributylstannyl)isoquinoline, is a notable example of these versatile reactions. wikipedia.orgresearchgate.net

Comprehensive Analysis of the Stille Coupling Mechanism with 3-(Tributylstannyl)isoquinoline as a Nucleophile.wikipedia.orguwindsor.ca

The Stille reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmychemblog.com The reaction couples an organostannane with an organic halide or pseudohalide. wikipedia.org

Oxidative Addition Dynamics.wikipedia.orgnumberanalytics.com

The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. wikipedia.orgmychemblog.com This step involves the palladium center inserting into the carbon-halide bond, forming a palladium(II) intermediate. The rate of this step can be influenced by the nature of the halide and the ligands on the palladium catalyst. mychemblog.com Generally, the reactivity of the organic halide decreases in the order of I > Br > Cl. wikipedia.org The initial product of this addition is a cis-complex, which often rapidly isomerizes to the more stable trans-complex. uwindsor.ca For the reaction to proceed, coordinatively unsaturated palladium species are often required, which can be formed from bulky phosphine (B1218219) ligands. acs.org

Transmetalation Kinetics and Stereochemical Implications.wikipedia.orgmdma.ch

Transmetalation is the step where the organic group from the organostannane, in this case, the isoquinoline (B145761) moiety from 3-(tributylstannyl)isoquinoline, is transferred to the palladium(II) center. wikipedia.orgmychemblog.com This is often the rate-determining step of the Stille coupling. wikipedia.orgmdma.ch The mechanism of transmetalation can be complex and is influenced by the substrates, ligands, and solvents. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex before the transfer of the organic group. wikipedia.org The rate of transmetalation is dependent on the organic groups attached to the tin atom, with sp2-hybridized groups like the isoquinoline ring being common coupling partners. wikipedia.org Additives such as copper(I) iodide can significantly accelerate the transmetalation step. wikipedia.orgorganic-chemistry.org

Reductive Elimination Pathways.wikipedia.orgcore.ac.uk

The final step of the catalytic cycle is reductive elimination, where the two coupled organic groups are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.orgcore.ac.uk This process is generally irreversible and proceeds from a cis-orientation of the two organic ligands on the palladium(II) complex. mdma.ch The reductive elimination step is typically fast compared to transmetalation. mdma.ch The stability and reactivity of the palladium complexes, influenced by the electronic and steric properties of the ligands, play a crucial role in this step. acs.org

Applications in C-C Bond Formation for Diverse Isoquinoline Derivatives.pnas.orgmdpi.com

The Stille coupling using 3-(tributylstannyl)isoquinoline is a valuable method for synthesizing a wide array of isoquinoline derivatives. This reaction allows for the introduction of various substituents at the 3-position of the isoquinoline ring, a common structural motif in biologically active compounds. nih.gov For instance, coupling with acyl chlorides can produce the corresponding 3-acylisoquinolines. researchgate.net The reaction's tolerance to a broad range of functional groups makes it particularly useful in the synthesis of complex molecules. researchgate.netuwindsor.ca

The following table showcases examples of isoquinoline derivatives synthesized via the Stille coupling.

Comparison with Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) in Isoquinoline Synthesis.researchgate.netrsc.orgnih.gov

While the Stille coupling is a powerful tool, other palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings are also widely used for isoquinoline synthesis. researchgate.netnih.gov Each method has its own advantages and disadvantages.

The Suzuki-Miyaura coupling utilizes organoboron compounds, which are generally less toxic and more environmentally benign than organostannanes. organic-chemistry.orgrsc.org The reaction conditions are often mild, and the boronic acids are frequently stable and commercially available. rsc.org In some cases, the Suzuki reaction has been shown to be more effective than the Stille coupling for the synthesis of certain alkaloids. nih.gov

The Negishi coupling employs organozinc reagents. A key advantage of the Negishi reaction is the high reactivity of the organozinc compounds, which can lead to faster reaction times and higher yields in some instances. However, organozinc reagents are often more sensitive to air and moisture than organostannanes or organoborons. researchgate.net

Electrophilic Destannylation Reactions

Electrophilic destannylation is a key reaction of organostannanes where the carbon-tin bond is cleaved by an electrophile. This process allows for the direct installation of a range of substituents onto the isoquinoline core.

Halodestannylation for Functionalized Isoquinoline Synthesis

Halodestannylation involves the reaction of an organostannane with a halogen source, resulting in the replacement of the stannyl (B1234572) group with a halogen atom. This transformation is a powerful method for the synthesis of halogenated isoquinolines, which are themselves valuable intermediates for further functionalization.

A notable example of halodestannylation is the synthesis of 8-(benzyloxy)-3-iodoquinoline from its corresponding 3-(tributylstannyl)quinoline (B185390) precursor. In this reaction, 8-(benzyloxy)-3-(tributylstannyl)quinoline is treated with N-iodosuccinimide (NIS) in anhydrous tetrahydrofuran (B95107) (THF). google.com The reaction proceeds at room temperature, and after two hours, the desired 8-(benzyloxy)-3-iodoquinoline is obtained. google.com This method highlights the utility of halodestannylation in preparing specific halo-substituted quinoline (B57606) and, by extension, isoquinoline derivatives. google.com

The general mechanism for iododestannylation of arylstannanes is considered an ipso electrophilic aromatic substitution (SEAr) reaction. mdpi.com This reaction typically proceeds under mild conditions and can be used for the introduction of radioiodine by employing a stannane (B1208499) precursor and an in-situ generated iodinating agent from sodium iodide and an oxidant. mdpi.comnih.gov The choice of the oxidizing agent is crucial, with reagents like peracetic acid, chloramine-T, and N-chlorosuccinimide (NCS) often leading to high radiochemical yields. nih.gov

Table 1: Halogenating Agents for Destannylation

| Halogenating Agent | Halogen Introduced | Typical Conditions | Reference |

| N-Iodosuccinimide (NIS) | Iodine | Anhydrous THF, room temperature | google.com |

| Iodine (I₂) | Iodine | Acetic acid or TFA | imperial.ac.uk |

| N-Chlorosuccinimide (NCS)/NaI | Iodine | TFA/AcOH | imperial.ac.uk |

Protodestannylation and Related Electrophilic Cleavages

Protodestannylation refers to the cleavage of the carbon-tin bond by a proton source, typically a mineral or organic acid, to yield the corresponding unsubstituted arene. While often considered a side reaction in cross-coupling chemistry, it can be a useful transformation for the specific removal of the stannyl group. The reaction of N-phenylacylbenzotriazole with tributyltin hydride, for instance, resulted in the formation of N-phenylbenzamide, indicating cleavage of the tin-hydride bond and subsequent reactions rather than a direct protodestannylation of an arylstannane. acs.org In the context of 3-(tributylstannyl)isoquinoline, treatment with a suitable acid would be expected to yield isoquinoline.

The mechanism of protodestannylation is also believed to proceed through an electrophilic substitution pathway. The rate of this reaction is influenced by the acidity of the medium and the nature of the solvent.

Transmetalation Chemistry Beyond Palladium Catalysis

While palladium-catalyzed Stille coupling is the most common application of organostannanes, there is growing interest in utilizing other transition metals to mediate these transformations. This interest stems from the desire to develop more cost-effective and sustainable catalytic systems and to explore novel reactivity patterns.

Investigations into Copper-Mediated Transformations

Copper salts, particularly copper(I) iodide, have been recognized as effective co-catalysts in Stille reactions, often accelerating sluggish couplings. wikipedia.orgacs.org More recently, copper has been investigated as the primary catalyst for Stille-type cross-coupling reactions. An efficient palladium-free Stille cross-coupling of an organostannylfuran with allylic bromides has been developed using catalytic copper(I) iodide. nih.gov These reactions proceed at ambient temperature in the presence of an inorganic base, affording the coupling products in good to excellent yields. nih.gov

Furthermore, ligand-free copper(I)-mediated electrophilic thiolation of organostannanes with sulfur electrophiles has been reported, demonstrating the versatility of copper in mediating reactions of organostannanes. nsf.govnih.gov While specific examples detailing the copper-mediated cross-coupling of 3-(tributylstannyl)isoquinoline are not abundant in the literature, the established reactivity of other organostannanes suggests that similar transformations are feasible. For instance, copper-catalyzed cross-coupling of organotin reagents with various organic halides has been demonstrated. acs.org

Table 2: Conditions for Copper-Mediated Stille Coupling

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

| CuI | None | Cs₂CO₃ | DMF or CH₃CN | Room Temperature | nih.gov |

| CuI | None | KF | 1,4-Dioxane | 120 °C | nsf.gov |

| Cu₂O nanoparticles | P(o-tol)₃ | KF·2H₂O | Bu₄NBr | 125-130 °C | acs.org |

Emerging Non-Precious Metal Catalysis in Organotin Chemistry

The development of catalytic systems based on abundant and less toxic first-row transition metals is a major goal in contemporary organic synthesis. Iron and nickel are particularly attractive alternatives to precious metals.

Nickel complexes have been shown to be active catalysts for the cross-coupling of various aryl halides with organostannanes. rsc.org For example, triphenylphosphine-nickel complexes can catalyze the reaction of unactivated aryl chlorides with alkynyl-, alkenyl-, and allyl-stannanes. rsc.org Nickel catalysis has also been successfully applied to the Stille cross-coupling of phenol (B47542) derivatives, which were previously challenging substrates. nih.gov The synthesis of alkylated heterocycles has been achieved through nickel-catalyzed cross-electrophile coupling of heteroaryl halides with alkyl halides. acs.orgresearchgate.net

Iron-catalyzed cross-coupling reactions have also emerged as a powerful tool in organic synthesis. nih.gov Simple iron salts can catalyze the coupling of organometallic reagents with aryl and heteroaryl halides. nih.govnih.gov For instance, iron(III) chloride has been used to catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates. organic-chemistry.org While the direct application of these non-precious metal catalysts to reactions involving 3-(tributylstannyl)isoquinoline is an area that requires further exploration, the existing literature provides a strong foundation for future investigations into more sustainable methods for the functionalization of the isoquinoline scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Tributylstannyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the intricate structure of 3-(Tributylstannyl)isoquinoline in solution. While specific spectral data for this exact compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of its constituent parts: the isoquinoline (B145761) ring and the tributyltin group.

For the isoquinoline portion, aromatic protons would be expected in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.5 ppm. The carbon atoms of the isoquinoline ring would resonate in the aromatic region of the ¹³C NMR spectrum, generally between δ 120 and 160 ppm. The tributyltin group would exhibit characteristic signals in the upfield region of the ¹H NMR spectrum for the butyl chain protons (typically δ 0.8-1.6 ppm) and in the upfield region of the ¹³C NMR spectrum for the butyl carbons (typically δ 10-30 ppm). The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would likely result in satellite peaks flanking the signals of nearby protons and carbons, providing valuable information about the tin-carbon bond.

To unambiguously assign all proton and carbon signals and to establish the connectivity within the 3-(Tributylstannyl)isoquinoline molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. For the isoquinoline moiety, this would allow for the tracing of proton-proton correlations around the aromatic rings. For the tributyl groups, correlations between the methylene (B1212753) and methyl protons of the butyl chains would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. libretexts.org This would be crucial for assigning the specific carbon resonances of both the isoquinoline ring and the tributyl chains based on their corresponding proton signals. uvic.ca

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMQC/HSQC) | Long-Range Correlated Carbon (¹³C) Signals (HMBC) |

| Isoquinoline H-1 | Isoquinoline C-1 | Isoquinoline C-3, C-8a |

| Isoquinoline H-4 | Isoquinoline C-4 | Isoquinoline C-3, C-5, C-8a |

| Tributyltin -CH₂- (α to Sn) | Tributyltin -CH₂- (α to Sn) | Isoquinoline C-3, C-4, Tributyltin -CH₂- (β to Sn) |

| Tributyltin -CH₃ | Tributyltin -CH₃ | Tributyltin -CH₂- (γ to Sn) |

This table is illustrative and based on general principles of NMR spectroscopy for related structures.

Variable temperature (VT) NMR experiments are employed to study dynamic processes within a molecule, such as conformational changes or restricted bond rotations, that occur on the NMR timescale. ox.ac.ukoxinst.comyoutube.com For 3-(Tributylstannyl)isoquinoline, VT-NMR could provide insights into the rotation around the C3-Sn bond. At lower temperatures, this rotation might be slowed, potentially leading to the observation of distinct signals for otherwise equivalent protons or carbons (rotamers). mdpi.com As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. oxinst.com The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process. mdpi.com

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise molecular mass of 3-(Tributylstannyl)isoquinoline (C₂₁H₃₃NSn). This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would serve as a definitive signature for the presence of this element in the molecule.

Expected HRMS Data for 3-(Tributylstannyl)isoquinoline (C₂₁H₃₃NSn)

| Ion | Calculated m/z |

| [M+H]⁺ | 418.1658 |

| [M+Na]⁺ | 440.1478 |

Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹²⁰Sn.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. For 3-(Tributylstannyl)isoquinoline, characteristic fragmentation pathways would be expected:

Loss of Butyl Groups: A primary fragmentation pathway would involve the sequential loss of butyl radicals (•C₄H₉, 57 Da) from the tin atom. This would result in a series of fragment ions corresponding to [M - C₄H₉]⁺, [M - 2C₄H₉]⁺, and [M - 3C₄H₉]⁺.

Cleavage of the Isoquinoline-Tin Bond: Cleavage of the C-Sn bond could lead to the formation of a tributyltin cation ([Sn(C₄H₉)₃]⁺) and an isoquinolinyl radical, or an isoquinoline cation and a tributyltin radical.

Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da). nih.govresearchgate.net

A representative table of potential fragment ions is shown below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 418 | 361 | 57 | [Isoquinoline-Sn(C₄H₉)₂]⁺ |

| 418 | 304 | 114 | [Isoquinoline-Sn(C₄H₉)]⁺ |

| 418 | 290 | 128 | [Sn(C₄H₉)₃]⁺ |

| 418 | 128 | 290 | [Isoquinoline]⁺ |

This table is illustrative of expected fragmentation patterns.

X-ray Crystallography for Solid-State Structure and Packing Analysis

Such an analysis would definitively confirm the connectivity of the tributylstannyl group to the 3-position of the isoquinoline ring. It would also reveal the geometry around the tin atom, which is expected to be tetrahedral. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as van der Waals forces, that govern the arrangement of the molecules in the crystal lattice. Due to the lack of a published crystal structure for this specific compound, a hypothetical data table is provided based on general knowledge of similar organotin compounds.

Hypothetical Crystallographic Data for 3-(Tributylstannyl)isoquinoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

This table represents a plausible, though not experimentally determined, set of crystallographic parameters.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic spectrum of 3-(Tributylstannyl)isoquinoline is primarily determined by the isoquinoline moiety, with the tributylstannyl group acting as a substituent that can modulate its photophysical properties. The isoquinoline core possesses a π-electron system that gives rise to characteristic electronic transitions.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of isoquinoline in the gas phase shows several valence and Rydberg transitions. In solution, these transitions are typically observed as broad bands. The spectrum is characterized by π-π* and n-π* transitions. The π-π* transitions are generally more intense and occur at higher energies (shorter wavelengths), while the n-π* transitions are less intense and appear at lower energies (longer wavelengths).

The introduction of a tributylstannyl group at the 3-position is expected to cause a shift in the absorption maxima of the isoquinoline core. The tributylstannyl group can influence the electronic structure through inductive and hyperconjugative effects. Depending on the nature of these interactions, a bathochromic (red) or hypsochromic (blue) shift of the absorption bands may be observed. It is anticipated that the tributylstannyl group will lead to a slight bathochromic shift due to its electron-donating character.

Hypothetical UV-Vis Absorption Data for 3-(Tributylstannyl)isoquinoline in Dichloromethane

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π-π | ~280 - 320 | High |

| n-π | ~320 - 350 | Low |

Fluorescence Spectroscopy

Isoquinoline and its derivatives are known to exhibit fluorescence. researchgate.net The emission properties are sensitive to the nature and position of substituents on the isoquinoline ring. Upon excitation at an appropriate wavelength (corresponding to an absorption band), 3-(Tributylstannyl)isoquinoline is expected to fluoresce. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.

The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, and the fluorescence lifetime are important photophysical parameters. These properties are influenced by factors such as the solvent polarity and the presence of heavy atoms. The tin atom in the tributylstannyl group could potentially lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, 3-substituted isoquinolines have been noted for their fluorescent properties, which may counteract this effect to some extent. researchgate.net

Hypothetical Fluorescence Data for 3-(Tributylstannyl)isoquinoline in Dichloromethane

| Parameter | Expected Value |

| Emission λmax (nm) | ~350 - 450 |

| Stokes Shift (cm⁻¹) | Significant |

| Quantum Yield (ΦF) | Moderate |

| Fluorescence Lifetime (τF, ns) | 1 - 10 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the aromatic isoquinoline core and the aliphatic tributyl groups.

Isoquinoline Moiety: The isoquinoline part of the molecule will show characteristic aromatic C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. thieme-connect.de

Tributylstannyl Moiety: The tributyl group will give rise to strong aliphatic C-H stretching vibrations in the 2960-2850 cm⁻¹ region. CH₂ and CH₃ bending vibrations will be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The Sn-C stretching vibrations are expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Isoquinoline Moiety: The aromatic ring stretching vibrations of the isoquinoline core are expected to be strong in the Raman spectrum.

Tributylstannyl Moiety: The Sn-C symmetric stretching vibration is a characteristic and often strong band in the Raman spectra of organotin compounds. This band would be a key indicator for the presence of the tributylstannyl group.

Hypothetical Vibrational Spectroscopy Data for 3-(Tributylstannyl)isoquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 |

| CH₂/CH₃ Bending | 1465, 1375 | 1465, 1375 |

| Aromatic C-H Out-of-Plane Bend | 900-680 | Weak |

| Sn-C Stretch | 600-500 | 600-500 (Strong) |

Computational and Theoretical Investigations of 3 Tributylstannyl Isoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a powerful tool for examining the electronic makeup and energy landscapes of organometallic molecules. For 3-(tributylstannyl)isoquinoline, DFT calculations can elucidate the distribution of electrons, the nature of molecular orbitals, and the preferred three-dimensional arrangements of the atoms. Such studies on related isoquinoline (B145761) and organotin systems provide a framework for understanding this specific compound. dergipark.org.trwhiterose.ac.ukacs.org

Molecular Orbital Analysis and Electronic Properties

The electronic properties of 3-(tributylstannyl)isoquinoline are governed by the interplay between the aromatic isoquinoline core and the electron-donating tributylstannyl group. Molecular orbital (MO) theory helps in visualizing the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's reactivity. pressbooks.pub

In 3-(tributylstannyl)isoquinoline, the HOMO is expected to be primarily localized on the tributylstannyl moiety and the carbon atom of the isoquinoline ring to which it is attached. This is due to the high energy of the C-Sn sigma bond electrons. The LUMO, conversely, is likely to be distributed across the π-system of the isoquinoline ring. This separation of the frontier orbitals has significant implications for the molecule's role in chemical reactions. For instance, in the Stille coupling, the nucleophilic character of the organostannane is attributed to the high-lying HOMO.

A representative table of expected molecular orbital characteristics is provided below.

| Orbital | Expected Localization | Energy Level (Qualitative) | Role in Reactivity |

| HOMO | Primarily on the C-Sn bond and adjacent isoquinoline carbon | High | Nucleophilic character in Stille coupling |

| LUMO | Distributed over the isoquinoline π-system | Low | Electrophilic character of the isoquinoline ring |

| HOMO-1 | Likely associated with the isoquinoline π-system | Lower than HOMO | Contributes to overall electron density |

| LUMO+1 | Associated with the isoquinoline π* or σ* orbitals | Higher than LUMO | Available for electronic transitions |

Conformational Landscapes and Preferred Geometries

The three-dimensional structure of 3-(tributylstannyl)isoquinoline is influenced by the rotational freedom of the tributyl groups around the tin atom and the rotation around the C-Sn bond. Conformational analysis of similar N-Boc-tetrahydroisoquinolines and other flexible molecules has shown that steric hindrance and subtle electronic interactions dictate the most stable geometries. whiterose.ac.ukrsc.orgmdpi.com

Computational Mechanistic Studies of Key Transformations

Computational chemistry provides a window into the step-by-step mechanisms of complex chemical reactions. For 3-(tributylstannyl)isoquinoline, understanding the pathways of the Stille coupling and destannylation reactions is crucial for optimizing reaction conditions and predicting outcomes.

Transition State Analysis for Stille Coupling

The Stille coupling is a cornerstone of cross-coupling chemistry, and its mechanism has been extensively studied. nih.govmsu.eduu-tokyo.ac.jpresearchgate.net The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst, is often the rate-determining step.

A table summarizing the key features of a plausible Stille coupling transition state is presented below.

| Step | Key Interactions in Transition State | Expected Energetic Features |

| Oxidative Addition | Pd(0) interacting with the Ar-X bond | Energy barrier dependent on the strength of the C-X bond |

| Transmetalation | Coordination of the stannane (B1208499) to the Pd(II) complex, formation of a Pd-C(isoquinoline) bond and cleavage of the Sn-C(isoquinoline) bond | Typically the highest energy barrier, influenced by the nature of the R group on tin and the ligands on palladium |

| Reductive Elimination | Formation of the new C-C bond between the isoquinoline and aryl groups from the Pd(II) center | Generally a lower energy barrier, leading to the final product |

Reaction Coordinate Mapping for Destannylation Processes

Destannylation, particularly protodestannylation, is a common side reaction in Stille couplings, especially in the presence of acidic protons. researchgate.net Mapping the reaction coordinate for this process involves calculating the energy of the system as it progresses from reactants to products.

For 3-(tributylstannyl)isoquinoline, protodestannylation would likely proceed through the following steps:

Protonation: An acid source protonates the isoquinoline ring, likely at a position that leads to a stabilized carbocation.

Carbocation Formation: A resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate) is formed.

C-Sn Bond Cleavage: The C-Sn bond breaks, with the electrons from this bond moving to neutralize the positive charge on the ring, releasing the tributyltin cation.

The energy profile would show an initial energy barrier for the protonation step, followed by a dip corresponding to the intermediate, and then a final descent to the products (isoquinoline and the tributyltin species).

Quantitative Structure-Activity Relationships (QSAR) in Organostannyl Isoquinolines (focused on reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. While most QSAR studies on isoquinolines focus on their biological activity, dergipark.org.trnih.govresearchgate.net the principles can be applied to predict chemical reactivity.

A QSAR model for the reactivity of organostannyl isoquinolines in, for example, the Stille coupling, would aim to link structural descriptors to the reaction rate or yield. Relevant descriptors could include:

Electronic Descriptors:

Calculated charges on the tin-bearing carbon and the tin atom.

HOMO and LUMO energies.

Dipole moment.

Steric Descriptors:

Molecular volume or surface area.

Steric parameters for the substituents on the isoquinoline ring.

Topological Descriptors:

Connectivity indices that describe the branching and shape of the molecule.

Developing a robust QSAR model would require a dataset of variously substituted organostannyl isoquinolines with experimentally determined reactivities. Such models could then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding synthetic efforts. To date, specific QSAR studies focusing solely on the reactivity of organostannyl isoquinolines are not widely available in the surveyed literature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies in publicly available scientific literature that focus directly on 3-(tributylstannyl)isoquinoline. While computational methods are increasingly employed to understand the behavior of organotin compounds and isoquinoline derivatives, dedicated simulations to elucidate the solvent effects and intermolecular interactions of this particular compound have not been reported.

General research into related compounds provides a foundational understanding that could be applied to future studies of 3-(tributylstannyl)isoquinoline. For instance, MD simulations have been utilized to investigate the conformational stability and interactions of various isoquinoline derivatives with biological targets. nih.govresearchgate.netfu-berlin.de These studies often analyze parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the flexibility and stability of the molecule's structure. researchgate.net Similarly, computational studies on other organotin compounds have explored their interactions within biological systems and their environmental fate. researchgate.netinchem.org

Furthermore, computational approaches have been used to analyze intermolecular interactions in crystals of isoquinoline derivatives, identifying key interactions that contribute to crystal stabilization. researchgate.netresearchgate.net These methods provide a detailed picture of the intermolecular interaction landscape.

While these related studies offer valuable insights into the methodologies that could be used to study 3-(tributylstannyl)isoquinoline, the specific data on its behavior in different solvents and its precise intermolecular interaction patterns remain to be computationally explored. Future research employing molecular dynamics simulations would be necessary to generate specific data, such as interaction energies with various solvents, radial distribution functions to describe the solvent shell structure, and the nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with other molecules. Such studies would be invaluable for predicting the compound's behavior in different chemical environments and for understanding its potential applications and interactions.

Due to the lack of specific research on 3-(tributylstannyl)isoquinoline, no data tables on its molecular dynamics simulations can be provided at this time.

Future Research Directions and Emerging Paradigms in 3 Tributylstannyl Isoquinoline Chemistry

Development of More Sustainable and Less Toxic Organotin Reagents and Catalytic Systems

The primary limitation of using organotin reagents like 3-(tributylstannyl)isoquinoline is the toxicity and persistence of tin byproducts. epa.govorganic-chemistry.org This has driven significant research into greener alternatives. Future work will likely focus on several key strategies:

Catalytic Tin Systems: A major goal is to move from stoichiometric to catalytic amounts of tin. organic-chemistry.orgmsu.edu This involves designing reaction cycles where the tin reagent is regenerated in situ. For example, a protocol that recycles the organotin halide byproduct back into an organotin hydride for subsequent reactions allows for a significant reduction in the total amount of tin required. msu.edu

Alternative Tin Reagents: Research into less toxic organotin compounds is ongoing. While tributyltin compounds are common due to their high reactivity, exploring alternatives is crucial. numberanalytics.com Stannatranes, which are hypervalent organotin compounds, have shown reduced toxicity and offer a promising avenue for safer cross-coupling reactions. nsf.gov

Greener Solvents and Auxiliaries: The principles of green chemistry emphasize avoiding hazardous solvents. bio-conferences.org Future protocols will increasingly utilize safer media, such as aqueous systems or recyclable azeotropic mixtures like acetonitrile/water, to minimize environmental impact. acs.org

Non-Tin Alternatives: While not a direct evolution of organotin chemistry, the development of alternative organometallic reagents, such as those based on boron (Suzuki coupling) or silicon (Hiyama coupling), continues to influence the field. organic-chemistry.org The versatility of these reagents may reduce the reliance on organostannanes in certain applications.

Heterogeneous Catalysis: The use of supported catalysts, where the active metal (e.g., palladium) is anchored to a solid support like silica (B1680970) or bio-based materials, facilitates easy separation and recycling of the catalyst. acs.orgchimia.ch This minimizes metal leaching into the product and reduces waste, aligning with the goals of sustainable chemistry. acs.orgchimia.ch

| Challenge | Proposed Solution | Key Benefit |

| Toxicity of Tin Byproducts | Use of catalytic amounts of tin; development of less toxic reagents like stannatranes. organic-chemistry.orgnsf.gov | Reduced environmental impact and improved safety profile. |

| Hazardous Solvents | Application of aqueous media or recyclable azeotropes. bio-conferences.orgacs.org | Minimized waste and safer reaction conditions. |

| Catalyst Recovery | Employment of heterogeneous or supported catalyst systems. acs.orgchimia.ch | Simplified purification and potential for catalyst reuse. |

Exploration of Novel Reactivity Modes and Multi-Component Reactions

While the Stille coupling is the hallmark reaction of organostannanes, future research will undoubtedly uncover new transformations for 3-(tributylstannyl)isoquinoline.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgorganic-chemistry.org The development of new MCRs that incorporate 3-(tributylstannyl)isoquinoline is a promising frontier. For instance, a copper-catalyzed three-component reaction of organostannanes, imines, and acid chlorides has been developed for the synthesis of complex α-substituted amides and isoquinoline (B145761) alkaloid derivatives. nih.gov Other novel MCRs have been developed that involve isoquinoline itself with other reagents, suggesting that the stannylated version could be adapted for similar complex syntheses. nih.gov

Non-Palladium Catalysis: Although palladium is the most common catalyst for Stille reactions, other transition metals like copper and nickel are being explored as alternatives. researchgate.netmdpi.com These metals can offer different reactivity, selectivity, and may be more cost-effective. Copper-catalyzed Stille couplings, for example, have been successfully used in the synthesis of various organic molecules. researchgate.net

Photoredox Catalysis: The use of light to drive chemical reactions offers mild and sustainable reaction conditions. Integrating photoredox catalysis with organotin chemistry could unlock new reaction pathways that are not accessible under thermal conditions. This approach has been used to facilitate challenging cross-couplings and could be applied to reactions involving 3-(tributylstannyl)isoquinoline.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, scalability, and reproducibility.

Continuous Flow Stille Coupling: Adapting the Stille coupling of 3-(tributylstannyl)isoquinoline to a continuous flow setup can lead to significant process optimization. numberanalytics.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and cleaner reactions.

Automated Synthesis: The integration of flow chemistry with automated platforms enables the rapid synthesis and screening of libraries of isoquinoline derivatives. This is particularly valuable for materials science and drug discovery, where the ability to quickly generate and test a wide range of compounds is essential. Combining a continuous flow process with a recoverable catalytic system can further enhance efficiency and sustainability. acs.org

Applications in Materials Science for Optoelectronic or Supramolecular Assemblies

The isoquinoline core is a privileged scaffold in materials science due to its unique electronic and photophysical properties. numberanalytics.comamerigoscientific.com The ability to functionalize this core using 3-(tributylstannyl)isoquinoline opens up new avenues for creating advanced materials.

Optoelectronic Materials: Isoquinoline-based materials are being investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. numberanalytics.comacs.org The Stille coupling allows for the straightforward introduction of various aryl or vinyl groups at the 3-position of the isoquinoline ring, enabling the fine-tuning of the material's optical and electronic properties, such as emission wavelength and charge transport capabilities. numberanalytics.com For instance, isoquinoline diimide derivatives have been synthesized and studied as potential small molecule acceptors for organic solar cells. researchgate.net

Supramolecular Assemblies: Organotin compounds can act as building blocks for self-assembled macrocycles and cages. nih.gov The defined geometry of the isoquinoline unit, combined with the reactive stannane (B1208499), can be used to construct complex, ordered supramolecular structures through coordination-driven self-assembly. nih.govnih.gov These assemblies have potential applications in areas such as host-guest chemistry and molecular recognition. The formation of extended networks through various non-covalent interactions is a key feature of organotin complexes. rsc.org

| Material Type | Potential Application | Role of 3-(Tributylstannyl)isoquinoline |

| Organic Polymers/Oligomers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). numberanalytics.comresearchgate.net | Provides a versatile building block for synthesizing conjugated materials with tunable optoelectronic properties. |

| Supramolecular Cages | Molecular recognition, catalysis. nih.gov | Acts as a directional tecton for the self-assembly of complex, ordered architectures. nih.govnih.gov |

| Fluorescent Probes | Chemical sensing and imaging. acs.org | Enables the attachment of specific functionalities to the isoquinoline core to create sensors for ions or molecules. |

Advancements in Stereoselective Synthesis of Complex Isoquinoline Derivatives utilizing Organostannyl Intermediates

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern synthetic chemistry, particularly for the synthesis of natural products and pharmaceuticals.

Asymmetric Stille Coupling: While traditional Stille couplings are not inherently stereoselective, advancements are being made in developing asymmetric variants. This often involves the use of chiral ligands on the palladium catalyst that can influence the stereochemical outcome of the reaction.

Stereoretentive Cross-Coupling: A significant challenge in cross-coupling reactions involving secondary alkyl groups is the potential for isomerization. Recent breakthroughs have demonstrated stereoretentive Stille couplings using specialized organotin reagents like secondary alkyl azastannatranes. nih.gov These reagents can transfer chiral alkyl groups to an aryl halide with high fidelity, opening the door to the synthesis of complex chiral molecules that were previously difficult to access.

Synthesis of Chiral Alkaloids: Many biologically active alkaloids feature a chiral tetrahydroisoquinoline (THIQ) core. acs.org Organostannyl intermediates can be employed in synthetic routes that establish this chirality. For example, the stereoselective addition of organometallic reagents (including organotins) to chiral N-acylisoquinolinium salts has been explored as a method to produce enantioenriched 1-substituted THIQ derivatives. researchgate.net Although modest stereoselectivities were initially achieved, this approach represents a viable strategy for future development.

Q & A

Q. How can computational modeling guide the design of 3-(Tributylstannyl)isoquinoline derivatives with improved pharmacokinetic properties?

- Methodological Answer : Molecular dynamics simulations predict solubility and membrane permeability. Tools like SwissADME estimate logP and bioavailability. Docking studies with target proteins (e.g., ABCB1 in ) optimize steric and electronic interactions. Synthesize derivatives with calculated LogP <5 to enhance blood-brain barrier penetration .

Ethical & Regulatory Considerations

Q. What ethical approvals are required for in vivo studies involving 3-(Tributylstannyl)isoquinoline?

- Methodological Answer : Follow institutional animal care guidelines (e.g., CU-IACUC in ). Submit protocols detailing dose ranges, endpoints, and humane euthanasia. Include justification for organotin use, citing alternatives explored. Compliance with ARRIVE guidelines ensures transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.